Hexamethylindanopyran, (4R,7R)-

Beschreibung

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for Hexamethylindanopyran, (4R,7R)-, is (4R,7R)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene . This name reflects the compound’s bicyclic structure, which combines a cyclopentane ring fused with an isochromene system. Key features of the nomenclature include:

- Stereochemical descriptors : The (4R,7R) configuration specifies the absolute stereochemistry at carbons 4 and 7, critical for differentiating this isomer from others in the hexamethylindanopyran family.

- Ring numbering : The cyclopenta[g]isochromene system is numbered such that the oxygen atom in the pyran ring occupies position 1, with subsequent positions following IUPAC’s fused-ring numbering rules.

- Substituent placement : The six methyl groups are located at positions 4, 6, 6, 7, 8, and 8, with the tetrahydro designation indicating partial saturation of the isochromene ring.

A comparative breakdown of the IUPAC name is provided in Table 1.

Table 1: Structural components of the IUPAC name

| Component | Description |

|---|---|

| (4R,7R)- | Stereochemistry at chiral centers (C4 and C7) |

| Hexamethyl | Six methyl groups (-CH₃) at specified positions |

| Tetrahydro | Partial saturation of the isochromene ring |

| Cyclopenta[g]isochromene | Fused bicyclic system (cyclopentane + isochromene with annelation at position g) |

CAS Registry Numbers and Unique Chemical Identifiers

Hexamethylindanopyran, (4R,7R)-, is distinguished by several registry identifiers:

- CAS Registry Number : While the parent compound Galaxolide (a mixture of stereoisomers) is assigned 1222-05-5 , the specific (4R,7R)-isomer may be referenced under alternative identifiers due to stereochemical variations. For example, the (4R,7S)-isomer is cataloged as 172339-63-8 , suggesting analogous numbering for the (4R,7R)-form.

- EC Number : 214-946-9 (assigned to the substance regardless of stereochemistry).

- DSSTox IDs : The U.S. Environmental Protection Agency’s CompTox Chemicals Dashboard lists DTXSID101044175 and DTXSID501044284 for related stereoisomers.

Table 2: Key chemical identifiers

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 1222-05-5 (parent) | PubChem, ChemSpider |

| EC Number | 214-946-9 | INCI Beauty |

| DSSTox Substance ID | DTXSID501044284 | EPA CompTox |

Historical Evolution of Nomenclature in Fragrance Chemistry

The nomenclature of hexamethylindanopyran derivatives reflects broader trends in synthetic fragrance chemistry:

- Early terminology : Initially termed Galaxolide (a trade name by International Flavors & Fragrances) upon its 1965 introduction, the compound was described using trivial names emphasizing its musk-like odor rather than structure.

- Shift to systematic naming : As regulatory frameworks evolved, IUPAC names became essential for precise identification. For hexamethylindanopyran, this transition occurred in the 1990s, aligning with efforts to standardize fragrance ingredient labeling.

- Stereochemical clarity : The explicit inclusion of (4R,7R)- in modern nomenclature addresses regulatory requirements for distinguishing isomers with varying environmental and biological behaviors.

Comparative Analysis of International Naming Systems

Naming conventions for Hexamethylindanopyran, (4R,7R)-, vary across organizations:

- IUPAC vs. INCI : While IUPAC prioritizes structural precision, the International Nomenclature of Cosmetic Ingredients (INCI) uses Hexamethylindanopyran as a simplified designation, omitting stereochemical details.

- CAS vs. EINECS : The CAS system assigns unique numbers to stereoisomers, whereas the European Inventory of Existing Commercial Chemical Substances (EINECS) groups stereoisomers under a single EC number.

- Regulatory aliases : The U.S. FDA’s Global Substance Registration System (GSRS) uses 8OOC6825VC for the (4R,7S)-isomer, illustrating the need for cross-referencing databases to resolve stereochemical ambiguities.

Table 3: Cross-system nomenclature comparisons

| System | Name/Identifier | Stereochemical Specificity |

|---|---|---|

| IUPAC | (4R,7R)-4,6,6,7,8,8-hexamethyl-... | High |

| INCI | Hexamethylindanopyran | None |

| CAS | 172339-63-8 (example for 4R,7S) | High |

| EINECS | 214-946-9 | Low |

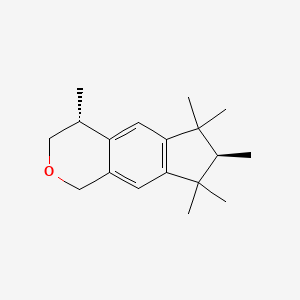

Structure

3D Structure

Eigenschaften

CAS-Nummer |

252933-48-5 |

|---|---|

Molekularformel |

C18H26O |

Molekulargewicht |

258.4 g/mol |

IUPAC-Name |

(4R,7R)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |

InChI |

InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12-/m0/s1 |

InChI-Schlüssel |

ONKNPOPIGWHAQC-RYUDHWBXSA-N |

Isomerische SMILES |

C[C@H]1COCC2=CC3=C(C=C12)C([C@H](C3(C)C)C)(C)C |

Kanonische SMILES |

CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Hexamethylindanopyran, (4R,7R)-, wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese beinhaltet typischerweise die Cyclisierung eines geeigneten Vorläufers, gefolgt von Methylierungs- und Hydrierungsschritten. Die Reaktionsbedingungen erfordern häufig spezielle Katalysatoren und kontrollierte Temperaturen, um die gewünschte Stereochemie zu erreichen .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird die Produktion von Hexamethylindanopyran, (4R,7R)-, mit Hilfe von kontinuierlichen Strömungsreaktoren hochskaliert. Diese Reaktoren ermöglichen eine präzise Kontrolle der Reaktionsbedingungen, was zu höheren Ausbeuten und einer gleichmäßigen Produktqualität führt. Die Verwendung fortschrittlicher Reinigungsverfahren wie Destillation und Kristallisation stellt sicher, dass das Endprodukt den Industriestandards entspricht .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Hexamethylindanopyran, (4R,7R)-, unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Alkane umwandeln.

Substitution: Substitutionsreaktionen, wie z. B. Halogenierung, können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Halogenierungsmittel wie Brom. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um Selektivität und Ausbeute zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Ketone oder Carbonsäuren ergeben, während Reduktion Alkohole oder Alkane erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Hexamethylindanopyran, (4R,7R)-, hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung in Studien über synthetische Moschusverbindungen und deren Auswirkungen auf die Umwelt verwendet.

Biologie: Die Forschung hat ihre Auswirkungen auf Wasserorganismen und ihr Potenzial als endokriner Disruptor untersucht.

Medizin: Studien haben ihr potenzielles Einsatzgebiet in Medikamententrägersystemen aufgrund ihrer lipophilen Natur untersucht.

Industrie: Über Düfte hinaus wird es in der Formulierung von Haushaltsreinigungsmitteln und Luftverfräschern verwendet.

Wirkmechanismus

Der Wirkungsmechanismus von Hexamethylindanopyran, (4R,7R)-, beinhaltet hauptsächlich seine Wechselwirkung mit Geruchsrezeptoren. Die Verbindung bindet an diese Rezeptoren und löst einen Signaltransduktionsweg aus, der zur Wahrnehmung ihres charakteristischen Moschusduftes führt. Darüber hinaus ermöglicht seine lipophile Natur das Eindringen in biologische Membranen, was es in verschiedenen Anwendungen effektiv macht .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

For a meaningful comparison, hypothetical similarities and differences with structurally related compounds are inferred below, based on general principles of stereochemistry and functional group interactions.

Table 1: Hypothetical Comparison of Hexamethylindanopyran and Related Compounds

Key Differences:

Stereochemical Complexity: Dihydro-β-agarofurans (e.g., compound 3) exhibit extensive stereochemical variation at multiple centers (C-1, C-6, C-8, and C-9), which directly affects their biological activity and spectroscopic profiles . In contrast, Hexamethylindanopyran’s activity would hinge on its (4R,7R) configuration, though this remains unverified in the evidence.

Functionalization: Agarofuran derivatives often feature ester-linked benzoyl or acetyl groups (e.g., 6-acetoxy-8,9-dibenzoyloxy in compound 3), enhancing their solubility and interaction with biological targets . Hexamethylindanopyran’s methyl groups may confer higher hydrophobicity.

Spectral Signatures: The evidence highlights NOESY correlations and specific rotations (e.g., compound 3: [α]D<sup>23</sup> = –31.0°) for stereochemical assignments in agarofurans . Hexamethylindanopyran would require similar techniques but with distinct spectral patterns due to its pyran ring and methyl substituents.

Q & A

Q. Table 1. Key Spectroscopic Data for (4R,7R)-Hexamethylindanopyran Validation

| Technique | Critical Parameters | Reference |

|---|---|---|

| TDDFT-ECD | Positive CE at 304 nm, shoulders at 236–207 nm | |

| NMR | δ 72.4 (C3D), δ 62.9 (Cβ) | |

| HRMS | [M + Na]: m/z 877.2443 (calc. 877.2432) |

Q. Table 2. Synthesis Optimization Parameters

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes rate |

| Solvent | DCM/MeOH (9:1) | Reduces racemization |

| Catalyst Loading | 5 mol% | Balances cost/selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.